Cas no 98-53-3 (4-tert-butylcyclohexan-1-one)
4-tert-butylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(tert-Butyl)cyclohexanone
- Butylcyclohexanone
- 4-tert-Butylcyclohexanone
- 4-tert-butylcyclohexan-1-one
- Cyclohexanone, 4-(1,1-dimethylethyl)-
- Cyclohexanone,4-tert-butyl- (6CI,8CI)
- 4-(1,1-Dimethylethyl)cyclohexanone
- C 64
- NSC 73717
- p-tert-Butylcyclohexanone
- g-tert-Butylcyclohexanone
- 4-tert-Butylcyclohexanone,99%
-
- MDL: MFCD00001642
- Inchi: 1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3
- InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1CCC(=O)CC1
- BRN: 507309
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.135765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: White crystals
- Density: 0.893
- Melting Point: 48.0 to 51.0 deg-C
- Boiling Point: 116°C/20mmHg(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: 1.4570 (estimate)
- Water Partition Coefficient: Soluble in alcohol, ethanol (0.5g/10 mL). Insoluble in water.
- PSA: 17.07000
- LogP: 2.79180
4-tert-butylcyclohexan-1-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:GW1140000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Low temperature drying and ventilation in warehouse
4-tert-butylcyclohexan-1-one Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-tert-butylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR923989-100g |
4-tert-Butylcyclohexanone |
98-53-3 | 98+% | 100g |
£41.00 | 2025-02-20 | |
| Apollo Scientific | OR923989-500g |
4-tert-Butylcyclohexanone |
98-53-3 | 98+% | 500g |
£166.00 | 2025-02-20 | |
| Apollo Scientific | OR923989-1kg |
4-tert-Butylcyclohexanone |
98-53-3 | 98% | 1kg |
£224.00 | 2023-09-01 | |
| abcr | AB114381-100 g |
4-tert-Butylcyclohexanone, 99%; . |
98-53-3 | 99% | 100 g |
€75.30 | 2023-07-20 | |
| abcr | AB114381-500 g |
4-tert-Butylcyclohexanone, 99%; . |
98-53-3 | 99% | 500g |
€137.20 | 2022-06-12 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010103-100g |
4-tert-butylcyclohexan-1-one |
98-53-3 | 99% | 100g |
¥293 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010103-25g |
4-tert-butylcyclohexan-1-one |
98-53-3 | 99% | 25g |
¥77 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010103-5g |
4-tert-butylcyclohexan-1-one |
98-53-3 | 99% | 5g |
¥43 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86920-25g |
4-(tert-Butyl)cyclohexanone |
98-53-3 | 98% | 25g |
¥90.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86920-100g |
4-(tert-Butyl)cyclohexanone |
98-53-3 | 98% | 100g |
¥319.0 | 2023-09-06 |
4-tert-butylcyclohexan-1-one Suppliers
4-tert-butylcyclohexan-1-one Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-tert-butylcyclohexan-1-one
Introduction to 4-tert-butylcyclohexan-1-one (CAS No. 98-53-3)
4-tert-butylcyclohexan-1-one, with the chemical formula C₁₁H₁₈O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 98-53-3, uniquely identifies it as a specific isomer of cyclohexanone, distinguished by the presence of a tert-butyl group at the 4-position. This structural feature imparts unique reactivity and potential applications, making it a subject of considerable interest in synthetic chemistry and drug development.
The synthesis of 4-tert-butylcyclohexan-1-one typically involves the oxidation of tert-butylcyclohexane or through more complex multi-step pathways involving cyclization and functional group transformations. The compound’s stability under various reaction conditions makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
In recent years, 4-tert-butylcyclohexan-1-one has garnered attention for its role in the development of novel pharmaceuticals. Its structural motif, featuring both a cyclic ketone and an electron-donating tert-butyl group, suggests potential bioactivity. Specifically, researchers have explored its derivatives as candidates for antimicrobial and anti-inflammatory agents. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, critical factors in drug design.
One notable application of 4-tert-butylcyclohexan-1-one lies in its use as a chiral building block. The compound’s stereochemistry can be manipulated to produce enantiomerically pure forms, which are essential in asymmetric synthesis. Such derivatives have been investigated for their potential as catalysts or intermediates in the synthesis of chiral drugs, where enantiomeric purity is paramount to therapeutic efficacy.
The pharmaceutical industry has also explored 4-tert-butylcyclohexan-1-one as a precursor for more complex heterocyclic compounds. By functionalizing its ketone group or introducing additional rings through cyclization reactions, chemists have generated libraries of molecules with diverse biological activities. Preliminary studies indicate that certain derivatives exhibit promising effects on enzyme inhibition, making them attractive for further medicinal chemistry optimization.
From an industrial perspective, the production of 4-tert-butylcyclohexan-1-one on an industrial scale presents both opportunities and challenges. Efficient synthetic routes must balance cost-effectiveness with environmental considerations, ensuring minimal waste and energy consumption. Advances in catalytic processes have enabled greener methodologies for its synthesis, aligning with global sustainability goals.
The compound’s utility extends beyond pharmaceuticals into materials science. For instance, it serves as a monomer or intermediate in the synthesis of specialty polymers with tailored properties. Its incorporation into polymer backbones can enhance thermal stability or mechanical strength, making it valuable for high-performance materials used in automotive or aerospace applications.
Recent research has also highlighted the role of 4-tert-butylcyclohexan-1-one in fragrance chemistry. The compound’s aroma profile contributes to musk-like notes when used as an ingredient in perfumes and scents. Its stability under exposure to light and air makes it a preferred choice for long-lasting fragrances in fine chemicals.
In conclusion, 4-tert-butylcyclohexan-1-one (CAS No. 98-53-3) is a versatile compound with broad applications across multiple industries. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it indispensable in pharmaceutical research, materials science, and specialty chemicals. As advancements continue to emerge in synthetic methodologies and drug discovery, the importance of this compound is expected to grow further.
98-53-3 (4-tert-butylcyclohexan-1-one) Related Products
- 15649-46-4(4-t-Butylcyclohexanone-2,2,6,6-d4)
- 1210879-62-1(1-(4,4-dimethylcyclohexyl)propan-2-one)
- 2138044-45-6(4-Tert-butyl-3-propylcyclohexan-1-one)
- 2138033-40-4(4-Ethyl-3-(2-methylbutan-2-yl)cyclohexan-1-one)
- 2138069-22-2(3-Tert-butyl-4-ethylcyclohexan-1-one)
- 2138066-67-6(4,4-Dimethyl-3-(2-methylpropyl)cyclohexan-1-one)
- 2138078-76-7(3-(3,3-Dimethylbutyl)-4-methylcyclohexan-1-one)
- 2229485-06-5(4-(3,3-Dimethylcyclohexyl)butan-2-one)
- 2138527-21-4(3-Tert-butyl-4-propylcyclohexan-1-one)
- 2138071-81-3(4,4-Dimethyl-3-(pentan-2-yl)cyclohexan-1-one)